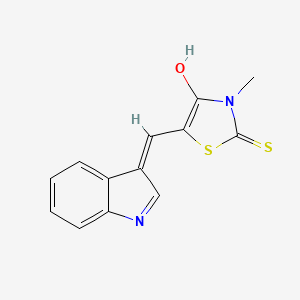

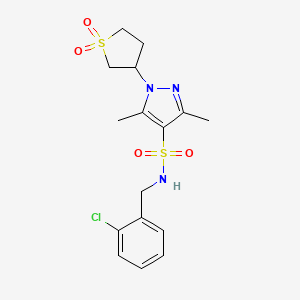

O1-tert-butyl O2-methyl (2R,4S)-4-benzyloxypyrrolidine-1,2-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate;oxalic acid” is a chemical compound with the molecular formula C14H24N2O8 . It appears as a white solid .

Molecular Structure Analysis

The IUPAC name of this compound is 1- (tert-butyl) 2-methyl (2r,4s)-4-aminopiperidine-1,2-dicarboxylate oxalate . The Smiles notation is COC(=O)[C@H]1CC@@HCCN1C(=O)OC©©C.O=C(O)C(=O)O .Physical And Chemical Properties Analysis

This compound has a molecular weight of 348.35 . It is a white solid and should be stored at 0-8 °C .Aplicaciones Científicas De Investigación

Genotoxicity Assessment of Methyl-tert-butyl Ether and Related Compounds

A study assessed the genotoxic effects of methyl-tert-butyl ether (MTBE) and related compounds (Benzene, Toluene, Ethylbenzene, and Xylene - BTEX) using the comet assay on human lymphocytes. These chemicals, found in gasoline, induced DNA damage, suggesting potential for genetic impact in exposure scenarios, highlighting the importance of understanding chemical interactions at a genetic level (Chen et al., 2008).

Metabolism of EP2 Receptor-Selective Prostaglandin E2 Agonist

Research on the EP2 receptor-selective prostaglandin E2 agonist, CP-533,536, revealed insights into the compound's metabolism involving CYP3A4, CYP3A5, and CYP2C8 enzymes. The study elucidates the oxidation and demethylation processes, providing a foundation for understanding how similar compounds might be metabolized in the human body (Prakash et al., 2008).

Radical Reactions and Nucleophilic Substitutions of Phenylazocarboxylates

Research on tert-butyl phenylazocarboxylates highlights their use as building blocks in synthetic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, enabling the generation of a variety of products. This versatility underlines the potential of tert-butyl phenylazocarboxylates in synthetic applications, suggesting avenues for further exploration with related compounds (Jasch et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,4S)-4-phenylmethoxypyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-11-14(10-15(19)16(20)22-4)23-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3/t14-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXKODYHGLJTHX-LSDHHAIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O1-tert-butyl O2-methyl (2R,4S)-4-benzyloxypyrrolidine-1,2-dicarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2878286.png)

![3-[Cyclohexyl(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B2878287.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2878296.png)

![2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2878299.png)